2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the family of pinacol boronate esters, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted aryl group. The aryl substituent in this case—2-ethyl, 3-fluoro, and 4-methoxy—confers distinct electronic and steric properties. Such boronate esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
Properties
Molecular Formula |
C15H22BFO3 |
|---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
2-(2-ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO3/c1-7-10-11(8-9-12(18-6)13(10)17)16-19-14(2,3)15(4,5)20-16/h8-9H,7H2,1-6H3 |
InChI Key |
UOLCRIDDLIAUCE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boron atom in the dioxaborolane ring can undergo oxidation to form boronic acids or boronates.
Reduction: Reduction reactions are less common but can be used to modify the substituents on the aromatic ring.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and fluoro groups can direct the substitution to specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with other elements.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates the formation of new carbon-carbon bonds in cross-coupling reactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Substituent Effects
Key Observations:
- Ethyl vs.
- Fluorine Position : The 3-fluoro substituent (as in the target) may offer a balance between electronic effects and steric accessibility compared to 2- or 4-fluoro analogs .
- Methoxy Group : The 4-methoxy group stabilizes the boronate via resonance, similar to 4-methoxyphenyl derivatives used in high-yield cross-couplings (83% yield in ).
Key Observations:
- Steric Challenges : Ethyl and methoxy groups may hinder catalytic access to the boron center, requiring optimized conditions (e.g., bulky ligands or elevated temperatures) .
- Fluorine Impact : Fluorine’s electron-withdrawing nature can accelerate transmetalation steps in cross-couplings, as seen in fluorophenyl analogs .
Stability and Spectroscopic Data
- NMR Trends : Aryl-dioxaborolanes exhibit characteristic ¹¹B NMR shifts (−28 to −34 ppm) and ¹H NMR signals for pinacol methyls (1.0–1.3 ppm). The target’s ethyl group would split signals in the 0.8–1.5 ppm range, as seen in cyclohexylphenyl analogs .
- Stability : Fluorine and methoxy groups enhance hydrolytic stability compared to unsubstituted phenylboronates, as demonstrated in 4-fluorobenzyl derivatives .
Biological Activity
The compound 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activity. Boron compounds are often explored for their unique chemical properties and biological applications, including drug design and development. This article presents a detailed examination of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented as follows:
- Molecular Formula : C13H18BFO3
- Molecular Weight : 239.09 g/mol
- CAS Number : 17964843
The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry due to its ability to form stable complexes with various biological targets.
Research indicates that boron compounds can interact with biological macromolecules such as proteins and nucleic acids. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes that are crucial for cellular metabolism.
- Antiparasitic Activity : Similar compounds have demonstrated efficacy against various parasites by disrupting their metabolic processes.
Antiparasitic Activity
A study focusing on boron-containing compounds highlighted the potential of derivatives to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The incorporation of fluorine and methoxy groups has been associated with enhanced antiparasitic activity due to improved lipophilicity and metabolic stability.
| Compound | EC50 (µM) | Activity Description |
|---|---|---|
| Compound A | 0.010 | High antiparasitic activity |
| Compound B | 0.395 | Moderate activity |
| 2-(2-Ethyl-3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | TBD | Potentially active based on structural analogs |
Cytotoxicity Studies
In vitro studies evaluating the cytotoxic effects of similar dioxaborolanes on human cell lines (e.g., HepG2) are critical for assessing safety profiles. Preliminary findings suggest that modifications in the structure can lead to variations in cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 24 nM | HepG2 |
| Compound Y | >100 µM | Non-cytotoxic |
Case Studies
- Case Study on Antimalarial Activity : A series of studies demonstrated that analogs with similar structural features exhibited significant inhibition of PfATP4-associated Na+-ATPase activity. This suggests that modifications to the phenyl ring can enhance the efficacy against malaria parasites.
- Case Study on Metabolic Stability : Research shows that the introduction of polar functional groups can improve metabolic stability while maintaining biological activity. The balance between lipophilicity and solubility is crucial for optimizing pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
